REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH:8]=O)=[CH:6][CH:5]=[C:4]([Cl:10])[N:3]=1.[NH2:11][NH2:12]>C1COCC1>[Cl:10][C:4]1[N:3]=[C:2]2[NH:11][N:12]=[CH:8][C:7]2=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0.89 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1C=O)Cl
|
Name
|
|
Quantity
|
1.06 mmol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was dry
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)NN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.5 mg | |
YIELD: CALCULATEDPERCENTYIELD | 21.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |